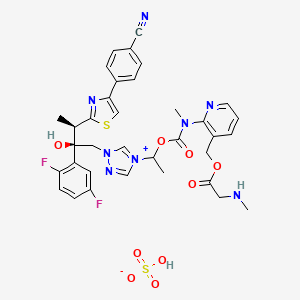

伊沙康唑硫酸盐

描述

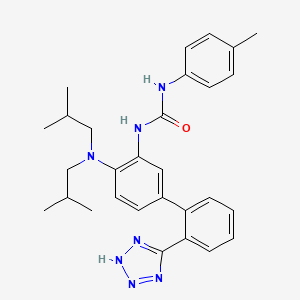

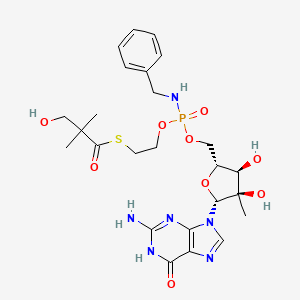

伊沙康唑硫酸盐是一种属于三唑类药物的全身抗真菌药物。它被用于治疗侵袭性曲霉菌病和毛霉菌病。该化合物是伊沙康唑的 prodrug,这意味着它在体内转化为活性抗真菌剂伊沙康唑。伊沙康唑硫酸盐有口服和静脉注射两种剂型 .

科学研究应用

伊沙康唑硫酸盐在科学研究中有多种应用,主要是在医学领域。它被用于治疗侵袭性真菌感染,包括曲霉菌病和毛霉菌病。该化合物具有广泛的抗真菌活性,对各种酵母菌、霉菌和二态性真菌有效 。 它可预测的药代动力学和比其他抗真菌剂更好的耐受性,使其成为管理侵袭性真菌感染的复杂患者的宝贵选择 .

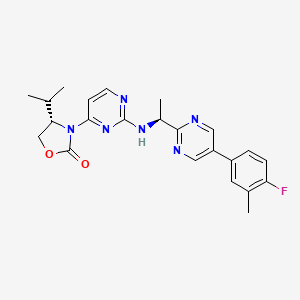

作用机制

伊沙康唑硫酸盐是一种 prodrug,在血液中迅速水解为活性伊沙康唑。伊沙康唑通过抑制细胞色素 P-450 依赖性酶羊毛甾醇 14-α-脱甲基酶来抑制麦角甾醇的合成,麦角甾醇是真菌细胞膜的关键成分。这种抑制导致甲基化甾醇前体的积累和真菌细胞膜内麦角甾醇的消耗,削弱了膜的结构和功能 .

生化分析

Biochemical Properties

Isavuconazonium sulfate plays a crucial role in inhibiting the synthesis of ergosterol, a key component of fungal cell membranes . It achieves this by inhibiting the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p), which is essential for ergosterol synthesis . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Isavuconazonium sulfate interacts with various biomolecules, including enzymes and proteins involved in the ergosterol biosynthesis pathway .

Cellular Effects

Isavuconazonium sulfate affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis, leading to cell death . In mammalian cells, isavuconazonium sulfate has been shown to have minimal effects on cell signaling pathways, gene expression, and cellular metabolism, making it a relatively safe antifungal agent . It can cause elevated hepatic enzymes and hypokalemia in some patients .

Molecular Mechanism

The molecular mechanism of isavuconazonium sulfate involves its conversion to isavuconazole in the bloodstream by plasma esterases . Isavuconazole then binds to the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase, inhibiting its activity . This inhibition prevents the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane . The disruption of ergosterol synthesis compromises the cell membrane’s integrity, leading to fungal cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, isavuconazonium sulfate has shown stability and efficacy over time . Studies have demonstrated that the compound remains stable under various conditions and continues to exert its antifungal effects over extended periods . Long-term effects on cellular function have been observed, with isavuconazonium sulfate maintaining its antifungal activity without significant degradation .

Dosage Effects in Animal Models

In animal models, the effects of isavuconazonium sulfate vary with different dosages . At therapeutic doses, the compound effectively treats fungal infections without causing significant adverse effects . At higher doses, toxic effects such as liver and renal toxicity have been observed . These findings highlight the importance of dosage optimization to maximize efficacy while minimizing toxicity .

Metabolic Pathways

Isavuconazonium sulfate is metabolized primarily by plasma esterases, which convert it to isavuconazole . Isavuconazole is further metabolized by the cytochrome P-450 enzyme system, particularly CYP3A4 . The inactive cleavage product is primarily eliminated by metabolism and subsequent renal excretion of the metabolites . This metabolic pathway ensures the efficient clearance of the compound from the body .

Transport and Distribution

Isavuconazonium sulfate is well-absorbed from the oral capsule and does not appear to be significantly impacted by food intake or alterations in gastric acidity . Upon intravenous administration, it rapidly converts to isavuconazole in the systemic circulation . Isavuconazole is distributed widely within the body, including tissues and fluids, ensuring effective antifungal activity at the site of infection .

Subcellular Localization

Isavuconazonium sulfate, once converted to isavuconazole, localizes primarily to the fungal cell membrane . This localization is crucial for its antifungal activity, as it targets the enzyme lanosterol 14-alpha-demethylase within the fungal cell membrane . The compound’s ability to specifically target fungal cells while sparing mammalian cells contributes to its efficacy and safety profile .

准备方法

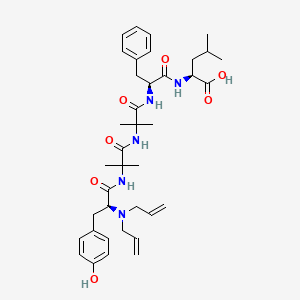

伊沙康唑硫酸盐的制备涉及多个步骤。一种方法包括使式 V 的化合物与重硫酸根离子反应,得到伊沙康唑硫酸盐,如式 VI 所示。这种方法的优点在于中间体稳定、易于分离和纯化、操作简单、反应收率高、适合工业生产 。 另一种方法是在有机溶剂水溶液中,用苯乙烯氢硫酸盐阴离子交换树脂对式 6 所示的化合物进行离子交换 .

化学反应分析

伊沙康唑硫酸盐会发生各种化学反应,包括水解和转化为其活性形式伊沙康唑。水解是由血浆酯酶促进的,血浆酯酶会迅速将伊沙康唑硫酸盐转化为全身循环中的伊沙康唑 。 该化合物不需要环糊精载体来溶解,这与其他抗真菌剂相比是一个显着优势 .

相似化合物的比较

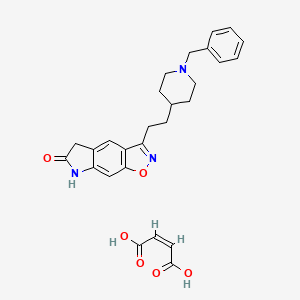

伊沙康唑硫酸盐与其他三唑类抗真菌药物(如伏立康唑和泊沙康唑)进行比较。伊沙康唑(伊沙康唑硫酸盐的活性形式)与这些化合物相比具有几个优势,包括没有 QTc 间期延长、更可预测的药代动力学、更简单的药物相互作用概况以及更好的耐受性 。类似化合物包括:

- 伏立康唑

- 泊沙康唑

- 伊曲康唑

属性

IUPAC Name |

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35F2N8O5S.H2O4S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;1-5(2,3)4/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1/t22-,23?,35+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXUIUUOMSMZKJ-KLFWAVJMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36F2N8O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026216 | |

| Record name | Isavuconazonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946075-13-4 | |

| Record name | Glycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946075-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isavuconazonium sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946075134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isavuconazonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISAVUCONAZONIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31Q44514JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of isavuconazonium sulfate?

A1: Isavuconazonium sulfate itself is a prodrug that is rapidly converted in the body to isavuconazole, the active antifungal agent. Isavuconazole targets the fungal cytochrome P450 family enzyme lanosterol 14-alpha-demethylase (CYP51). [] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, isavuconazole disrupts ergosterol production, leading to fungal cell membrane instability, increased permeability, and ultimately cell death. []

Q2: Does isavuconazole penetrate the site of infection effectively?

A3: Research suggests that isavuconazole demonstrates good tissue penetration. Studies using a mouse model of invasive pulmonary aspergillosis showed that isavuconazole rapidly reaches the lungs and even crosses the blood-brain barrier, indicating its potential for treating central nervous system infections. [, ]

Q3: What is the pharmacokinetic profile of isavuconazole?

A4: Isavuconazonium sulfate is rapidly hydrolyzed to isavuconazole in plasma. [] Isavuconazole exhibits linear pharmacokinetics, meaning its concentration in the body increases proportionally with dose. [, ] It has high oral bioavailability, indicating efficient absorption from the gastrointestinal tract. []

Q4: How does food intake affect isavuconazole absorption?

A5: Studies show that food does not significantly impact the absorption of isavuconazole. [] This is a significant advantage over some other azole antifungals, which require strict fasting conditions for optimal absorption.

Q5: How does hepatic impairment affect isavuconazole clearance?

A7: Clearance of isavuconazole is reduced in patients with mild and moderate hepatic impairment. [] While dosage adjustments may not be necessary due to a relatively wide safety margin, close monitoring is crucial in this population.

Q6: What types of fungal infections has isavuconazonium sulfate been studied for?

A8: Isavuconazonium sulfate has been extensively studied for its efficacy in treating invasive aspergillosis and invasive mucormycosis. [, , , ] Studies demonstrate comparable or superior efficacy to existing treatment options for these challenging fungal infections. [, ]

Q7: Are there any known mechanisms of resistance to isavuconazole?

A7: While isavuconazole demonstrates activity against some azole-resistant strains, the emergence of resistance is a concern. Further research is crucial to fully understand the mechanisms of resistance to isavuconazole and develop strategies to mitigate its development.

Q8: Does isavuconazonium sulfate interact with other medications?

A8: Like all medications, isavuconazonium sulfate may interact with other drugs. It is essential to review the prescribing information for a comprehensive list of potential drug interactions.

Q9: What are the available formulations of isavuconazonium sulfate?

A13: Isavuconazonium sulfate is available in both intravenous and oral formulations, offering flexibility in administration based on patient needs. [, ]

Q10: Can isavuconazonium sulfate be administered via a nasogastric tube?

A14: Studies have shown that administration of isavuconazonium sulfate intravenous solution via a nasogastric tube is bioequivalent to oral administration, providing a viable option for patients unable to swallow capsules. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methanesulfonic acid](/img/structure/B608048.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)